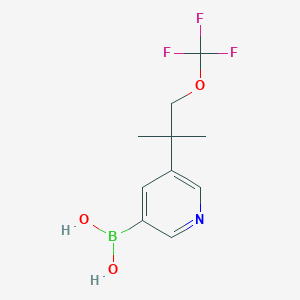
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is a synthetic compound widely utilized in carbohydrate chemistry research. Its unique structure, featuring acetyl and benzoyl groups, along with a bromine atom and a deoxy sugar moiety, enables precise control over glycosidic bond formation and regioselectivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside typically involves multiple steps, starting from a suitable sugar derivative. The key steps include:
Protection of Hydroxyl Groups: Protecting groups are introduced to the hydroxyl groups of the sugar derivative to prevent unwanted reactions.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents such as N-bromosuccinimide (NBS).
Acetylation and Benzoylation: Acetyl and benzoyl groups are introduced using acetic anhydride and benzoyl chloride, respectively.
Deprotection: Removal of the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Glycosylation Reactions: It is widely used in glycosylation reactions to form glycosidic bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS)
Acetylation: Acetic anhydride
Benzoylation: Benzoyl chloride
Deprotection: Acidic or basic conditions depending on the protecting groups used.
Major Products
The major products formed from these reactions include various glycosylated derivatives and substituted analogs, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside is extensively used in:
Carbohydrate Chemistry: For the synthesis of complex oligosaccharides and glycoconjugates.
Biological Studies: As a molecular probe for studying carbohydrate-protein interactions.
Material Science: In the development of carbohydrate-based materials.
Mécanisme D'action
The compound exerts its effects primarily through its role in glycosylation reactions. Its unique structure allows for precise control over glycosidic bond formation, influencing the stereochemical outcomes and kinetics of these reactions. The molecular targets and pathways involved are primarily related to the enzymatic and chemical mechanisms underlying glycosylation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-Acetylamino-4-O-benzoyl-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Lacks the bromine atom.
Methyl 3-Acetylamino-4-O-benzoyl-6-chloro-2,3,6-trideoxy-α-D-ribo-hexopyranoside: Contains a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 3-acetamido-4-O-benzoyl-6-bromo-2,3,6-trideoxy-a-D-ribo-hexopyranoside-α-D-ribo-hexopyranoside provides unique reactivity and selectivity in glycosylation reactions, distinguishing it from similar compounds .
Propriétés
Formule moléculaire |
C16H20BrNO5 |
|---|---|
Poids moléculaire |
386.24 g/mol |
Nom IUPAC |
[(2S,3S,4S,6S)-4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,15-/m0/s1 |
Clé InChI |
JZLAUALBZXMLIS-XGUBFFRZSA-N |
SMILES isomérique |
CC(=O)N[C@H]1C[C@H](O[C@@H]([C@H]1OC(=O)C2=CC=CC=C2)CBr)OC |
SMILES canonique |
CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine](/img/structure/B8664249.png)

